Schisanwilsonin H
Overview
Description
Schisanwilsonin H is a lignan compound isolated from the fruits of Schisandra wilsoniana. It is known for its potential biological activities, including modulation of the immune system and neuroprotective effects . The molecular formula of this compound is C30H32O9, and it has a molecular weight of 536.57 g/mol .
Mechanism of Action
Target of Action
Schisanwilsonin H primarily targets the β-asarone in its intestinal perfusion model . It is also known to have an effect on the immune system and potentially acts as a neuroprotective agent .
Mode of Action
For instance, it can inhibit the activity of β-asarone .
Biochemical Pathways
It is known to modulate the immune system and potentially act as a neuroprotective agent , suggesting that it may influence pathways related to immune response and neurological function.
Pharmacokinetics
It is known that the compound is stable for two years when stored at the recommended temperature .
Result of Action
This compound’s action results in the inhibition of β-asarone activity in its intestinal perfusion model . This suggests that the compound may have potential therapeutic applications, particularly in modulating the immune system and acting as a neuroprotective agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is stable for two years when stored at the recommended temperature .
Biochemical Analysis
Biochemical Properties
Schisanwilsonin H is known to inhibit the activity of β-asarone in its intestinal perfusion model It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Cellular Effects
This compound is believed to have potential effects on the immune system and may act as a neuroprotective agent
Molecular Mechanism
It is known to inhibit the activity of β-asarone in its intestinal perfusion model
Temporal Effects in Laboratory Settings
The stability of this compound has been reported to be two years when stored at the recommended temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisanwilsonin H involves the extraction of the compound from the fruits of Schisandra wilsoniana. The extraction process typically includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale extraction. The process involves large-scale solvent extraction, followed by purification using industrial-scale chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Schisanwilsonin H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized lignans, while reduction can produce reduced lignan derivatives.
Scientific Research Applications
Schisanwilsonin H has diverse applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactions of lignans.
Comparison with Similar Compounds
- Schisanwilsonin C
- Schisantherin A
- Deoxyschizandrin
- Gomisin K3
Comparison: Schisanwilsonin H is unique among these compounds due to its specific molecular structure and biological activities. While other lignans like Schisanwilsonin C and Schisantherin A also exhibit biological activities, this compound has shown distinct neuroprotective and immune-modulating effects .
Properties
IUPAC Name |
[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGDBKFOKKVAC-VLPWJMHXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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